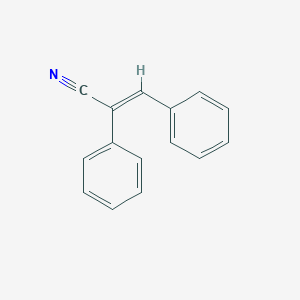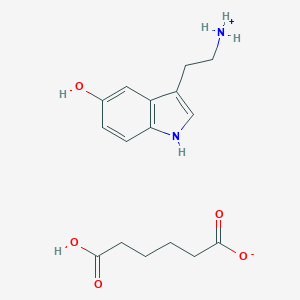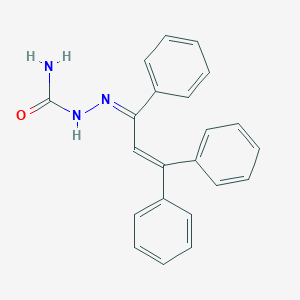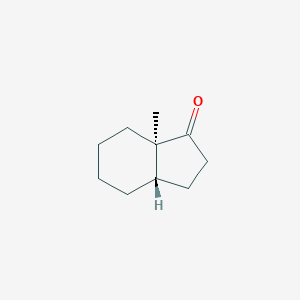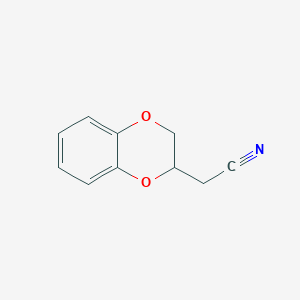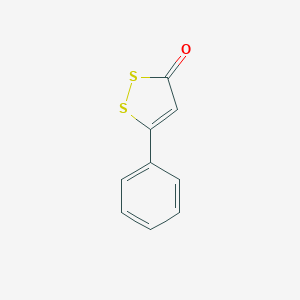
3H-1,2-Dithiol-3-one, 5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2-Dithiol-3-one, 5-phenyl- is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as phenyl-3,5-dithiocarbamoyl-2-sulfanylacetate and is a member of the dithiocarbamate family of compounds. It is a yellow crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 3H-1,2-Dithiol-3-one, 5-phenyl- is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3H-1,2-Dithiol-3-one, 5-phenyl- has various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. It has also been found to inhibit the activity of various proteins that are involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3H-1,2-Dithiol-3-one, 5-phenyl- in lab experiments is its high potency. This compound has been found to be effective at very low concentrations, which makes it a useful tool for researchers. However, one limitation of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving 3H-1,2-Dithiol-3-one, 5-phenyl-. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the use of this compound in other areas of medicine, such as neurodegenerative diseases and inflammatory disorders. Additionally, there is ongoing research into the mechanism of action of this compound and how it can be optimized for use in scientific research.
Métodos De Síntesis
The synthesis of 3H-1,2-Dithiol-3-one, 5-phenyl- can be achieved through various methods. One common method involves the reaction of phenyl isothiocyanate with sodium sulfide in the presence of a reducing agent such as sodium borohydride. This method yields a high yield of the desired compound and is relatively easy to perform.
Aplicaciones Científicas De Investigación
3H-1,2-Dithiol-3-one, 5-phenyl- has been found to have various potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to be effective in inhibiting the growth of various cancer cell lines.
Propiedades
Número CAS |
827-42-9 |
|---|---|
Nombre del producto |
3H-1,2-Dithiol-3-one, 5-phenyl- |
Fórmula molecular |
C9H6OS2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
5-phenyldithiol-3-one |
InChI |
InChI=1S/C9H6OS2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
ZCDDSVYFACNQAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
Otros números CAS |
827-42-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



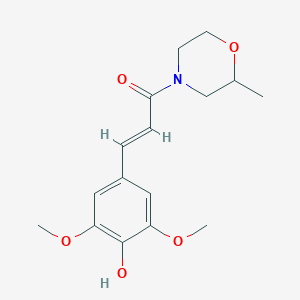
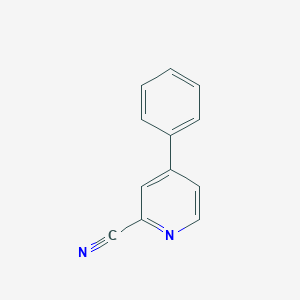
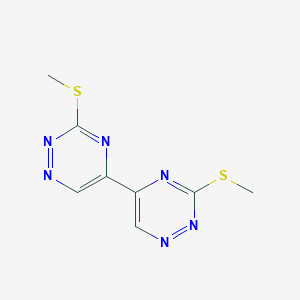

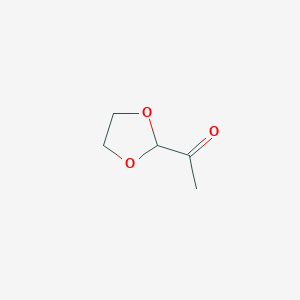
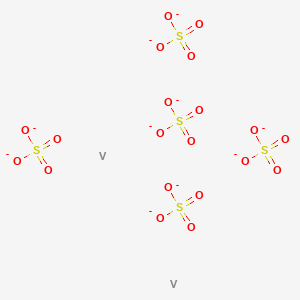

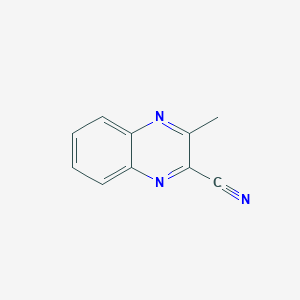
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
